molecular formula C12H13F3N2O2 B1331592 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 582325-39-1

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1331592
M. Wt: 274.24 g/mol
InChI Key: BZPFAFUAKAKTFP-UHFFFAOYSA-N
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Description

The compound "1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and piperidine derivatives, which are relevant to the compound . These derivatives are important in the field of coordination chemistry and have been studied for their ability to form coordination polymers and complexes with various metals . The papers also explore the synthesis and properties of related compounds, which can provide insights into the behavior of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine or piperidine derivatives with metal salts under various conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of additional pyridine in the reaction mixture . Similarly, under hydrothermal conditions, coordination polymers with different metals can be synthesized using pyridine-2,4,6-tricarboxylic acid . The synthesis of piperidine derivatives, such as 6-(hydroxymethyl)piperidine-2-carboxylic acid, has been reported with a focus on minimizing side reactions like hydrogenolysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques like X-ray crystallography, IR, and elemental analysis. For example, lanthanide pyridine-2,4,6-tricarboxylate coordination polymers exhibit a 3D supramolecular architecture through extensive hydrogen bonding . The crystal structures of piperazinediium complexes with pyridine-2,6-dicarboxylates show extensive hydrogen bonding and electrostatic forces contributing to the stability of the structures .

Chemical Reactions Analysis

The reactivity of the pyridine and piperidine derivatives is influenced by the reaction conditions and the presence of additional ligands or solvents. The formation of coordination polymers and complexes is often dependent on the metal ion used and the temperature of the reaction . The hydrogenation of pyridine derivatives to form piperidine derivatives can involve side reactions, which need to be controlled for efficient synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are studied using spectroscopic methods and theoretical calculations. The spectroscopic properties of piperidine derivatives have been investigated using techniques like FT-IR, NMR, and UV . Quantum chemical methods are used to study properties such as charge distribution, molecular electrostatic potential, and intermolecular interactions . The stability and reactivity of the compounds in solution are also of interest, as seen in the study of piperazinediium complexes .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, has been used for preparing trifluoromethyl-substituted aminopyrroles. This involves the 2H-azirine ring expansion strategy, leading to various derivatized pyrroles including those with piperidinyl groups (Khlebnikov et al., 2018).

  • Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : The metalation of 2-(trifluoromethyl)pyridine can be carboxylated or functionalized at specific positions, demonstrating the flexibility in creating various derivatives including piperidine-4-carboxylic acid compounds (Schlosser & Marull, 2003).

  • Crystal Structure Analysis : The structure of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , has been analyzed to reveal a water-bridged hydrogen-bonding network, which is crucial for understanding the interactions and stability of such molecules (Ye & Tanski, 2020).

Chemical Reactions and Transformations

  • Hydrogenation Studies : Research has focused on the hydrogenation of pyridine-carboxylates and their transformation into piperidine-2-carboxylic acid derivatives, illustrating the chemical versatility of these compounds (Bolós et al., 1994).

  • Synthesis of Piperidine Derivatives : Studies on the synthesis of substituted α-trifluoromethyl piperidinic derivatives have been conducted, highlighting the pathways to create such compounds, which are valuable in various chemical applications (Rioton, Pardo, & Cossy, 2017).

  • Synthesis of Functionalized Pyridines : Research demonstrates the synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone, indicating the potential for generating a wide array of pyridine and piperidine-based derivatives (Mekheimer, Mohamed, & Sadek, 1997).

Vibrational and Spectroscopic Studies

  • Vibrational Spectrum Analysis : The vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a closely related compound, has been studied, providing insights into the physical properties relevant to its derivatives (Vural, 2016).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the pharmaceutical industry. Trifluoromethylated pyridines are a key structural motif in many active pharmaceutical ingredients .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-3-10(16-9)17-6-4-8(5-7-17)11(18)19/h1-3,8H,4-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPFAFUAKAKTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

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